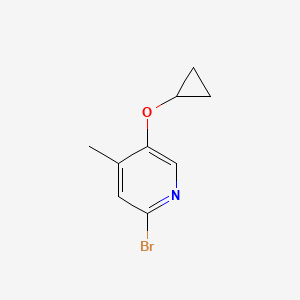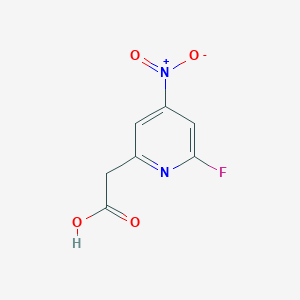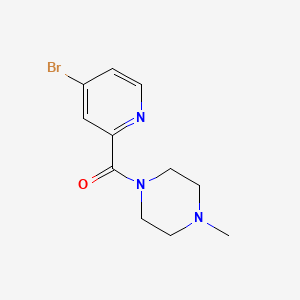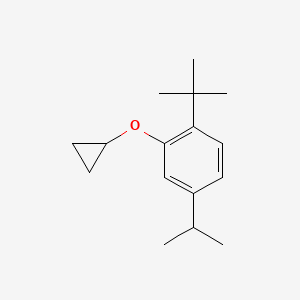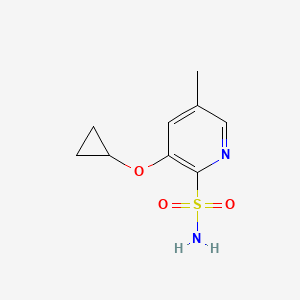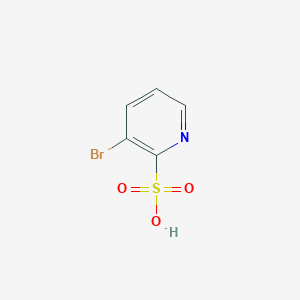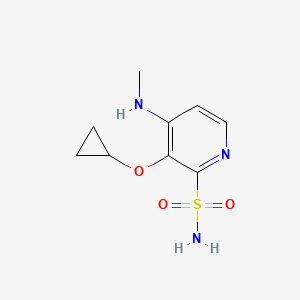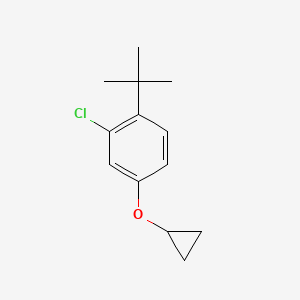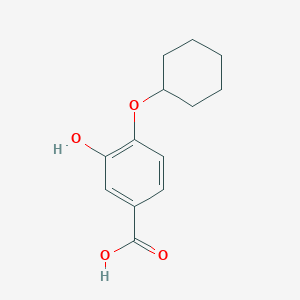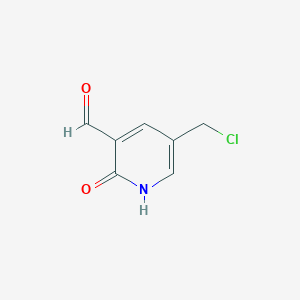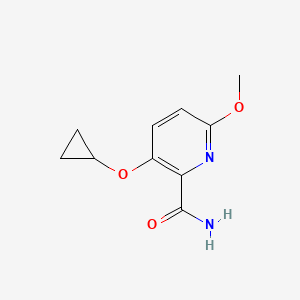
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a benzamide core. It is primarily used in research and development within the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide typically involves the reaction of 2-cyclopropoxy-5-nitrobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for hydrolysis reactions.
Major Products Formed
Reduction: Formation of 2-cyclopropoxy-N,N-dimethyl-5-aminobenzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 2-cyclopropoxy-5-nitrobenzoic acid and N,N-dimethylamine.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro group may play a role in redox reactions, while the amide and cyclopropoxy groups may influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-2-nitrobenzamide: Similar structure but with different positioning of the nitro group.
N,N-Dimethyl-4-nitrobenzamide: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness
The presence of the cyclopropoxy group adds steric hindrance and may affect its interactions with other molecules compared to similar compounds .
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N-dimethyl-5-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)12(15)10-7-8(14(16)17)3-6-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clave InChI |
DXCIGJZAIPTGFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


